molecular formula C34H52ClN7O15 B10830355 Anidulafungin Nucleus

Anidulafungin Nucleus

Cat. No.: B10830355
M. Wt: 834.3 g/mol
InChI Key: FKIXKMLIKIOEJP-ZHCACUPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anidulafungin is a semi-synthetic lipopeptide belonging to the echinocandin B class. It is synthesized from a fermentation product of Aspergillus nidulans. This compound is primarily used as an antifungal agent, particularly effective against Candida and Aspergillus species . Anidulafungin works by inhibiting the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anidulafungin is obtained through a semi-synthetic process that involves fermentation followed by three synthetic steps . The fermentation product, echinocandin B, is modified to produce anidulafungin. The process includes the following steps:

Industrial Production Methods: The industrial production of anidulafungin involves large-scale fermentation followed by chemical synthesis. The fermentation process is carried out in bioreactors under controlled conditions to maximize the yield of echinocandin B. The subsequent chemical modifications are performed using standard organic synthesis techniques, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Anidulafungin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield more stable analogs .

Scientific Research Applications

Anidulafungin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Caspofungin: Another echinocandin antifungal agent with a similar mechanism of action.

    Micafungin: Also an echinocandin, micafungin is used for the treatment of candidemia and other Candida infections.

    Rezafungin: A newer echinocandin with improved stability and pharmacokinetic properties.

Uniqueness of Anidulafungin: Anidulafungin is unique due to its slow degradation in humans, undergoing biotransformation rather than metabolism . This property contributes to its prolonged activity and reduced risk of drug-drug interactions. Additionally, anidulafungin has shown efficacy against azole-resistant Candida species, making it a valuable option in antifungal therapy .

Properties

Molecular Formula

C34H52ClN7O15

Molecular Weight

834.3 g/mol

IUPAC Name

(3S,9S,11R,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride

InChI

InChI=1S/C34H51N7O15.ClH/c1-12-10-41-24(25(12)47)32(54)39-30(52)20(46)9-18(35)28(50)36-21(13(2)42)33(55)40-11-17(45)8-19(40)29(51)38-23(31(53)37-22(14(3)43)34(41)56)27(49)26(48)15-4-6-16(44)7-5-15;/h4-7,12-14,17-27,30,42-49,52H,8-11,35H2,1-3H3,(H,36,50)(H,37,53)(H,38,51)(H,39,54);1H/t12-,13+,14+,17+,18-,19-,20+,21?,22-,23?,24-,25-,26-,27-,30+;/m0./s1

InChI Key

FKIXKMLIKIOEJP-ZHCACUPLSA-N

Isomeric SMILES

C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)NC(C(=O)N3C[C@@H](C[C@H]3C(=O)NC(C(=O)N[C@H](C2=O)[C@@H](C)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)N)O)O.Cl

Canonical SMILES

CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(C)O)C(C(C4=CC=C(C=C4)O)O)O)O)C(C)O)N)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.